Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
CAS No.: 2344861-89-6
Cat. No.: VC3177879
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344861-89-6 |
|---|---|
| Molecular Formula | C10H10BrN3O2 |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5-14-4-6(2)12-8(11)9(14)13-7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | QLLGIVVEEFCHPP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)C |
| Canonical SMILES | CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)C |
Introduction
Chemical Identity and Structure
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate belongs to the family of imidazo[1,2-a]pyrazines, characterized by a fused bicyclic heterocyclic system. The compound features specific substitutions at three positions: a bromine atom at position 8, a methyl group at position 6, and an ethyl carboxylate group at position 2.
Basic Identification Data
The compound is identified by the CAS registry number 2344861-89-6 and possesses the molecular formula C₁₀H₁₀BrN₃O₂ . Its structure incorporates the imidazo[1,2-a]pyrazine scaffold, which consists of a pyrazine ring fused with an imidazole ring. The imidazo[1,2-a]pyrazine core is a versatile pharmacophore that has garnered significant attention in medicinal chemistry research.
Structural Characteristics
The compound's structure features three key substituents on the imidazo[1,2-a]pyrazine core:
-
An ethyl carboxylate (ethyl ester) group at position 2
-
A methyl group at position 6
-
A bromine atom at position 8
The positioning of these functional groups is critical for the compound's chemical properties and potential biological activities. The bromine atom at position 8 represents a key structural feature that distinguishes this compound from related derivatives like Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, where the bromine is positioned at carbon 6 instead .
Physical and Chemical Properties
Physical Properties
While specific experimental data for Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate is limited in the available literature, its properties can be inferred from structurally similar compounds.
Table 1: Physical Properties of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Chemical Reactivity
The reactivity of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate can be projected based on its functional groups and the known chemistry of similar compounds:
-
The bromine at position 8 serves as a potential site for nucleophilic substitution reactions, making it valuable for further derivatization .
-
The ethyl carboxylate group at position 2 can undergo typical ester reactions including hydrolysis, transesterification, and reduction.
-
The methyl group at position 6 provides opportunities for further functionalization through various C-H activation strategies.
Studies on related compounds indicate that the bromine substituent in imidazo[1,2-a]pyrazines can readily undergo nucleophilic substitution with various nucleophiles including amines, thiols, and alcohols . This reactivity is particularly valuable for medicinal chemistry applications, allowing for the generation of diverse chemical libraries.
Synthesis Methodologies
Regioselective Bromination
Structural Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy typically provides definitive structural information for imidazo[1,2-a]pyrazine derivatives. For similar compounds, characteristic signals include:
-
¹H NMR would likely show signals for:
-
The ethyl ester group (quartet for CH₂ and triplet for CH₃)
-
The methyl group at position 6 (singlet)
-
Aromatic protons of the imidazo[1,2-a]pyrazine core
-
-
¹³C NMR would display signals corresponding to:
-
The carbonyl carbon of the ester group
-
The carbons of the imidazo[1,2-a]pyrazine core
-
The methyl carbon at position 6
-
The carbons of the ethyl group
-
Related imidazo[1,2-a]pyrazine derivatives have shown characteristic ¹H NMR signals with pyrazine protons typically appearing at δ 7.8-8.2 ppm and imidazo protons at δ 7.4-7.5 ppm .
IR Spectroscopy
Infrared spectroscopy would likely reveal characteristic absorption bands for:
-
C=O stretching of the ester group (typically around 1700-1735 cm⁻¹)
-
C=N stretching (around 1550 cm⁻¹), which is characteristic of the imidazo[1,2-a]pyrazine scaffold
-
C-Br stretching (typically in the 690-515 cm⁻¹ range)
Mass Spectrometry
Mass spectrometry would provide the molecular weight and fragmentation pattern of Ethyl 8-bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylate. The molecular ion peak would be expected at m/z 310, with characteristic isotope patterns due to the presence of bromine.
Biological Activities and Applications
Research on structurally related compounds has shown that the position and nature of substituents significantly influence the biological activity profiles of imidazo[1,2-a]pyrazine derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume